molecular formula C15H17N5O3S B2764097 Ethyl 2-(6-(pyrrolidin-1-yl)pyrimidine-4-carboxamido)thiazole-4-carboxylate CAS No. 2034365-00-7

Ethyl 2-(6-(pyrrolidin-1-yl)pyrimidine-4-carboxamido)thiazole-4-carboxylate

Cat. No.: B2764097
CAS No.: 2034365-00-7
M. Wt: 347.39
InChI Key: ACNHAKZAJFGMCA-UHFFFAOYSA-N
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Description

Ethyl 2-(6-(pyrrolidin-1-yl)pyrimidine-4-carboxamido)thiazole-4-carboxylate is a complex organic compound that features a pyrrolidine ring, a pyrimidine ring, and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(6-(pyrrolidin-1-yl)pyrimidine-4-carboxamido)thiazole-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: Starting with a suitable pyrimidine precursor, the pyrimidine ring is constructed through cyclization reactions.

    Introduction of the Pyrrolidine Ring: The pyrrolidine ring is introduced via nucleophilic substitution reactions, often using pyrrolidine as a nucleophile.

    Formation of the Thiazole Ring: The thiazole ring is formed through cyclization reactions involving sulfur-containing reagents.

    Esterification: The final step involves esterification to introduce the ethyl ester group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(6-(pyrrolidin-1-yl)pyrimidine-4-carboxamido)thiazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the pyrimidine and thiazole rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and halides; electrophiles such as alkyl halides and acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

Ethyl 2-(6-(pyrrolidin-1-yl)pyrimidine-4-carboxamido)thiazole-4-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential therapeutic agent for various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 2-(6-(pyrrolidin-1-yl)pyrimidine-4-carboxamido)thiazole-4-carboxylate involves its interaction with specific molecular targets in biological systems. These targets may include enzymes, receptors, and other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-(6-(pyrrolidin-1-yl)pyrimidine-4-carboxamido)thiazole-4-carboxylate: Unique due to its specific combination of pyrrolidine, pyrimidine, and thiazole rings.

    Pyrrolidine Derivatives: Compounds with similar pyrrolidine rings but different substituents.

    Pyrimidine Derivatives: Compounds with similar pyrimidine rings but different substituents.

    Thiazole Derivatives: Compounds with similar thiazole rings but different substituents.

Uniqueness

This compound is unique due to its specific combination of heterocyclic rings, which may confer distinct biological and chemical properties compared to other similar compounds.

Properties

IUPAC Name

ethyl 2-[(6-pyrrolidin-1-ylpyrimidine-4-carbonyl)amino]-1,3-thiazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5O3S/c1-2-23-14(22)11-8-24-15(18-11)19-13(21)10-7-12(17-9-16-10)20-5-3-4-6-20/h7-9H,2-6H2,1H3,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACNHAKZAJFGMCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC(=N1)NC(=O)C2=CC(=NC=N2)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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